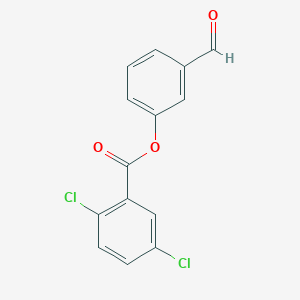

3-Formylphenyl 2,5-dichlorobenzoate

Description

3-Formylphenyl 2,5-dichlorobenzoate is an aromatic ester derivative featuring a 2,5-dichlorobenzoate moiety esterified with a 3-formylphenyl group. This compound combines electron-withdrawing substituents (chlorine atoms and a formyl group) that influence its physicochemical properties, reactivity, and biological interactions.

Properties

Molecular Formula |

C14H8Cl2O3 |

|---|---|

Molecular Weight |

295.1 g/mol |

IUPAC Name |

(3-formylphenyl) 2,5-dichlorobenzoate |

InChI |

InChI=1S/C14H8Cl2O3/c15-10-4-5-13(16)12(7-10)14(18)19-11-3-1-2-9(6-11)8-17/h1-8H |

InChI Key |

KFRZAYJKSPELRG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl)C=O |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from substituent groups and their positions. Below is a comparative table:

*Derived from structural analogy; exact data requires experimental validation.

Notes:

Reactivity and Degradation Pathways

- Electrophilic Reactivity : The electron-withdrawing chlorine atoms activate the benzoate ring toward nucleophilic attack. Methyl 2,5-dichlorobenzoate undergoes nucleophilic substitution with sulfur- and tin-centered nucleophiles, accelerated by ortho-substituents like -CO₂Me . The formyl group in this compound may further direct reactivity due to its electron-withdrawing nature.

- Hydrolysis : Ester hydrolysis rates depend on substituent effects. Methyl esters typically hydrolyze faster than aryl esters under basic conditions. The bulky formylphenyl group may sterically hinder hydrolysis compared to methyl 2,5-dichlorobenzoate.

- Environmental Degradation : Microbial degradation of 2,5-dichlorobenzoate is enhanced in plant rhizospheres (e.g., Phaseolus vulgaris), where root exudates stimulate Pseudomonas fluorescens activity . The formylphenyl group in this compound may impede biodegradation due to increased hydrophobicity, though this requires experimental confirmation.

Analytical Methods

- HPLC Analysis : Methyl 2,5-dichlorobenzoate is separable via reverse-phase HPLC using a Newcrom R1 column . For this compound, modified mobile phases (e.g., higher acetonitrile content) may be necessary due to increased hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.